Motolimod

TLR8 Agonist Immuno-oncology Target Selectivity

Procure Motolimod (VTX-2337), the definitive, second-generation TLR8 agonist, to ensure data integrity in your immunology research. Its >50-fold selectivity for TLR8 over TLR7 eliminates the confounding cytokine cascades seen with pan-agonists like resiquimod. This specificity is critical for establishing clear mechanistic signatures in Th1 polarization and ADCC assays. With validated potency (EC50 100 nM) and a clinical profile demonstrating preserved immune activation even in advanced cancer patients, Motolimod is the non-substitutable reference standard for HPV+ tumor models and next-generation TLR8 drug profiling.

Molecular Formula C28H34N4O2
Molecular Weight 458.6 g/mol
CAS No. 926927-61-9
Cat. No. B1677417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMotolimod
CAS926927-61-9
SynonymsVTX-2337;  VTX 2337;  VTX2337;  Motolimod.
Molecular FormulaC28H34N4O2
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N
InChIInChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30)
InChIKeyQSPOQCXMGPDIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Motolimod (CAS 926927-61-9): A Selective TLR8 Agonist for Cancer Immunotherapy Research


Motolimod (VTX-2337) is a second-generation small-molecule Toll-like receptor 8 (TLR8) agonist with an EC50 of 100 nM . It is a selective immunostimulant designed to activate myeloid dendritic cells, monocytes, and natural killer (NK) cells, thereby promoting Th1-polarizing cytokine production and enhancing antibody-dependent cellular cytotoxicity (ADCC) [1]. Motolimod has advanced to Phase 2 clinical trials for oncology indications, including ovarian cancer and squamous cell carcinoma of the head and neck (SCCHN) [2].

Why Motolimod's TLR8 Selectivity Profile Precludes Interchangeability with Resiquimod or Other TLR Agonists


Motolimod exhibits a distinct pharmacological profile that renders it non-substitutable with other TLR agonists like resiquimod (R848). While resiquimod is a mixed TLR7/8 agonist, motolimod demonstrates >50-fold selectivity for TLR8 over TLR7 . This differential selectivity profile is critical; resiquimod's co-agonism of TLR7 induces a broader, less targeted cytokine cascade that can lead to divergent therapeutic outcomes and off-target immune effects [1]. Therefore, experimental or clinical protocols calibrated for motolimod's specific TLR8-driven immunomodulation cannot be reliably reproduced by substituting a pan-TLR7/8 agonist, as the underlying mechanistic signature and dose-response relationships are fundamentally different.

Quantitative Differentiation of Motolimod: Head-to-Head and Cross-Study Evidence vs. Comparators


Target Selectivity: Motolimod vs. Resiquimod (TLR7/TLR8)

Motolimod is a highly selective TLR8 agonist, in contrast to the mixed TLR7/8 agonist resiquimod (R848). Motolimod displays an EC50 of 100 nM for human TLR8 with greatly reduced potency at TLR7 (EC50 >30 µM), yielding a >300-fold selectivity window . Conversely, resiquimod exhibits potent agonism at both TLR7 (EC50 0.12 µM) and TLR8 (EC50 2.63 µM) [1]. This fundamental difference in receptor selectivity defines distinct immunomodulatory profiles.

TLR8 Agonist Immuno-oncology Target Selectivity

In Vitro Cytokine Induction Potency in Primary Human Cells

Motolimod stimulates the production of key Th1-polarizing cytokines, TNFα and IL-12, in human peripheral blood mononuclear cells (PBMCs) with defined potency. The EC50 for TNFα induction is 140 nM and for IL-12 is 120 nM . This specific cytokine signature—TNFα and IL-12 from monocytes and myeloid dendritic cells—is a direct consequence of TLR8 activation and is distinct from the broader, TLR7-driven IFNα signature of mixed agonists like resiquimod.

Cytokine Induction PBMC Assay Immunopharmacology

Clinical Efficacy in HPV-Positive Head and Neck Cancer: Active8 Trial

In the randomized Phase 2 Active8 trial (NCT01836029), adding motolimod to standard chemotherapy plus cetuximab (the EXTREME regimen) did not improve outcomes in the overall intent-to-treat population (n=195). However, a prespecified subgroup analysis of HPV-positive patients (n=52 of 83 with oropharyngeal cancer) revealed a significant survival benefit [1]. Specifically, motolimod treatment was associated with a 42% reduction in the risk of progression (HR 0.58) and a 59% reduction in the risk of death (HR 0.41) compared to placebo.

Clinical Trial Head and Neck Cancer HPV Biomarker

Pharmacokinetic/Pharmacodynamic (PK/PD) Response in Cancer Patients vs. Healthy Volunteers

A comparative Phase 1 study assessed the PK/PD relationship of motolimod in advanced cancer patients versus healthy volunteers [1]. At comparable dose levels, the PK profile and overall exposure (AUC) were similar between the two populations. Crucially, motolimod induced the same repertoire of circulating cytokines and chemokines, and the magnitude of the mediator response was highly comparable, indicating that advanced cancer and prior cytotoxic treatment do not blunt the immune response to TLR8 activation.

Pharmacokinetics Translational Science Immuno-oncology

Procurement-Driven Application Scenarios for Motolimod Based on Validated Evidence


Biomarker-Driven Preclinical Research in HPV-Associated Cancers

Motolimod is the compound of choice for studies investigating TLR8 agonism in HPV-positive tumor models. As established in the Active8 trial, its clinical benefit was exclusively observed in the HPV-positive subgroup [1]. Procurement should be prioritized by laboratories developing combination therapies for HPV-driven malignancies or exploring the mechanistic link between TLR8 activation and improved outcomes in this specific genetic context.

Mechanistic Studies Requiring Specific TLR8-Mediated Th1 Polarization

For researchers investigating the downstream effects of TLR8-specific activation on the innate-adaptive immune interface, motolimod provides a clean, well-characterized tool. Its >300-fold selectivity over TLR7 ensures that observed Th1-polarizing cytokine responses (IL-12p70, TNFα) and NK cell activation are a direct consequence of TLR8 engagement, free from confounding TLR7-driven signals. This is essential for building robust, interpretable datasets in immunology research.

Translational Research Validating Immunocompetence in Oncology Cohorts

Motolimod is uniquely suited for translational studies assessing the functional capacity of the immune system in cancer patients. Evidence shows that its ability to induce a robust cytokine and chemokine response is preserved even in advanced-stage cancer patients [2]. Procurement of motolimod enables ex vivo or in vivo models that accurately recapitulate the clinical PD effect, making it a valuable agent for studying the impact of tumor burden, prior chemotherapy, or other immunosuppressive factors on TLR8 pathway responsiveness.

Reference Standard in TLR8 Agonist Drug Discovery and Development

As a second-generation TLR8 agonist with well-defined selectivity, in vitro potency (EC50 100 nM for TLR8), and extensive clinical characterization (Phase 2) , motolimod serves as an ideal reference compound for screening and profiling novel TLR8 modulators. Its established PK/PD relationship in humans [2] provides a benchmark against which the efficacy and selectivity of new chemical entities targeting the TLR8 pathway can be quantitatively compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Motolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.